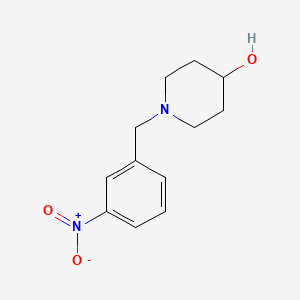
1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine, also known as CNB-001, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to act on multiple targets in the brain, including NMDA receptors, alpha7 nicotinic acetylcholine receptors, and the mitochondrial electron transport chain. It has been shown to modulate glutamate-induced excitotoxicity, reduce oxidative stress, and improve mitochondrial function, which are all important factors in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine has been shown to have several biochemical and physiological effects, including the reduction of inflammation, oxidative stress, and apoptosis in the brain. It has also been shown to improve cognitive function, reduce neuronal damage, and enhance neuroplasticity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine is its neuroprotective properties, which make it a potential candidate for the treatment of various neurological disorders. However, its limitations include its poor solubility and stability, which can make it difficult to administer and store.
Orientations Futures
There are several future directions for research on 1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify potential drug targets for the treatment of neurological disorders.
In conclusion, 1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of these disorders. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine is synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzyl chloride and 2-fluorophenylpiperazine in the presence of a base, followed by reduction and purification steps. The final product is a white crystalline powder with a melting point of 160-162°C.
Applications De Recherche Scientifique
1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which makes it a potential candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-15-6-5-14(22(23)24)11-13(15)12-20-7-9-21(10-8-20)17-4-2-1-3-16(17)19/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNKICHWHXDCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-cyclohexylisoxazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5632046.png)

![methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5632056.png)
![(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5632073.png)
![(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-6-(3,3,3-trifluoropropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5632085.png)
![1-cycloheptyl-6-oxo-N-[2-(3-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5632090.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[2-(methylthio)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5632093.png)
![(3R*,5S*)-N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5632103.png)

![N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5632115.png)

![2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5632140.png)
![3-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5632143.png)
![5-{[(3-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5632148.png)